N-(7-Chloronaphthalen-1-yl)acetamide
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Overview
Description
N-(7-Chloronaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 7th position and an acetamide group at the 1st position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Chloronaphthalen-1-yl)acetamide typically involves the acylation of 7-chloronaphthalene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(7-Chloronaphthalen-1-yl)acetamide can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(7-Chloronaphthalen-1-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N-(7-Chloronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and acetamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(7-Methoxynaphthalen-1-yl)acetamide
- N-(7-Methylnaphthalen-1-yl)acetamide
- N-(7-Hydroxynaphthalen-1-yl)acetamide
- N-(7-Nitronaphthalen-1-yl)acetamide
Comparison: N-(7-Chloronaphthalen-1-yl)acetamide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity.
Properties
CAS No. |
60786-58-5 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
N-(7-chloronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)14-12-4-2-3-9-5-6-10(13)7-11(9)12/h2-7H,1H3,(H,14,15) |
InChI Key |
DYPJVGXFPYZJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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